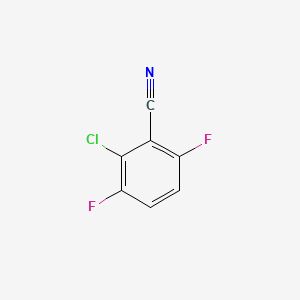

2-Chloro-3,6-difluorobenzonitrile

Description

BenchChem offers high-quality 2-Chloro-3,6-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,6-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREWFYUZFHLWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-33-3 | |

| Record name | 2-Chloro-3,6-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Whitepaper: 2-Chloro-3,6-difluorobenzonitrile as a Strategic Scaffold

The following technical guide details the chemical profile, synthetic utility, and strategic application of 2-Chloro-3,6-difluorobenzonitrile (CAS 886501-33-3) .

CAS Number: 886501-33-3

Formula: C

Executive Summary

In the landscape of modern medicinal chemistry, 2-Chloro-3,6-difluorobenzonitrile represents a "privileged scaffold"—a molecular core that offers orthogonal reactivity for the rapid assembly of complex pharmacophores.[1] Unlike simple difluorobenzonitriles, this tri-substituted arene possesses three distinct handles:

-

C6-Fluorine: Highly activated for regioselective nucleophilic aromatic substitution (

).[1][2] -

C2-Chlorine: A steric gatekeeper and a latent handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

-

C3-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without participating in initial substitutions.[1][2]

This guide explores its role as a critical intermediate in the synthesis of HIF-2

Chemical Profile & Electronic Architecture[1][2]

The reactivity of CAS 886501-33-3 is dictated by the interplay between the electron-withdrawing nitrile group (CN) and the halogen substituents.[1][2]

| Property | Value | Technical Implication |

| Appearance | White to off-white crystalline solid | Easy handling compared to liquid analogs.[1][2] |

| Melting Point | 45–50 °C (Typical) | Low melting point requires careful temperature control during milling/charging.[1][2] |

| Boiling Point | ~240 °C (Predicted) | High boiling point allows for high-temperature |

| Electronic Effect | The nitrile group strongly activates the ortho (C2, C6) and para (C4) positions.[1][2] | |

| Steric Bulk | Cl > F | The C2-Chlorine sterically shields the C1-Nitrile, preventing hydrolysis, while directing nucleophiles to the less hindered C6-Fluorine.[1] |

Structural Reactivity Analysis

The molecule is designed for regioselectivity .[1][2]

-

Site A (C6-F): The most electrophilic site.[1][2] It is ortho to the strong electron-withdrawing nitrile group and less sterically hindered than the C2 position.[1][2]

-

Site B (C2-Cl): Ortho to nitrile but deactivated by steric bulk and the weaker leaving group ability of Cl vs. F in

regimes.[1][2] -

Site C (C3-F): Meta to nitrile.[1][2] Electronically activated by the C2-Cl and C4-H, but significantly less reactive towards nucleophiles than C6.[1][2]

Synthetic Utility & Protocols

Synthesis of the Core (The "Halex" Route)

Industrial production typically utilizes a Halogen Exchange (Halex) reaction starting from 2,3,6-trichlorobenzonitrile.[1][2] This method is preferred over electrophilic chlorination due to higher regiocontrol.[2]

Reaction:

Protocol 1: Halex Synthesis

-

Charge: A glass-lined reactor is charged with sulfolane (5 vol), 2,3,6-trichlorobenzonitrile (1.0 eq), and spray-dried Potassium Fluoride (2.4 eq).[1][2]

-

Catalyst: Add Tetraphenylphosphonium bromide (0.05 eq) as a phase transfer catalyst.

-

Reaction: Heat to 180°C for 12–16 hours under N

. Monitor by GC until the monochloro-difluoro species peaks.[1][2] -

Workup: Cool to 25°C. Filter off inorganic salts (KCl/KF). Dilute filtrate with water and extract with MTBE.[2]

-

Purification: Fractional distillation is required to separate the product from the over-fluorinated (2,3,6-trifluoro) impurity.[1][2]

Downstream Application: Regioselective

This is the primary utility of the scaffold in drug discovery (e.g., synthesis of HIF-2

Protocol 2: C6-Selective Substitution

-

Objective: Replace C6-F with a chiral amino alcohol or heterocycle while preserving the C2-Cl and C3-F.

-

Reagents: Nucleophile (e.g., (S)-3-amino-1,2-propanediol derivative), Base (K

CO -

Conditions:

Visualizing the Strategic Workflow

The following diagram illustrates the "Orthogonal Reactivity" logic, showing how a single scaffold diverges into multiple high-value derivatives.

Figure 1: Divergent synthesis map showing the transformation of the precursor into active pharmaceutical ingredients (APIs) via orthogonal reaction pathways.

Safety & Handling (E-E-A-T)

As a halogenated benzonitrile, this compound presents specific hazards that must be managed in a research environment.

| Hazard Class | Risk Description | Mitigation Strategy |

| Acute Toxicity | Harmful if swallowed or inhaled (H302+H332).[1][2][3] Nitriles can metabolize to release cyanide ions.[2] | Handle in a certified fume hood.[2] Keep Silver Nitrate (AgNO |

| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319).[1][2][3] | Wear nitrile gloves (double-gloving recommended) and chemical splash goggles.[1][2] |

| Thermal Stability | Stable under normal conditions but may emit toxic fumes (HF, HCl, NOx, HCN) upon decomposition.[1][2] | Do not exceed 250°C in closed systems.[2] Store away from strong oxidizers and acids.[2] |

Self-Validating Safety Protocol: Before scaling up any reaction involving >10g of this substance, perform a DSC (Differential Scanning Calorimetry) test to ensure the reaction mixture does not possess an onset temperature of decomposition close to the operating temperature.

References

-

Preparation of Fluorobenzonitriles. U.S. Patent 5,466,859.[1][2] (Describes the Halex reaction conditions for chlorofluorobenzonitriles). Link

-

Heterocyclic Compounds and Uses Thereof (HIF-2

Inhibitors). U.S. Patent Application 2015/0126449 A1.[1][2] (Identifies the structural motif of 2-chloro-3,6-difluorobenzonitrile in the synthesis of Belzutifan-type analogs). Link -

Nucleophilic Aromatic Substitution of Polyfluorinated Benzonitriles. Journal of Fluorine Chemistry. (General mechanism for regioselectivity in polyfluorinated systems). Link

-

PubChem Compound Summary: 2-Chloro-6-fluorobenzonitrile (Analogous Reactivity Data). National Center for Biotechnology Information.[1][2] Link[1][2]

Sources

2-Chloro-3,6-difluorobenzonitrile molecular structure and properties

The following technical guide details the structural properties, synthesis, and reactivity of 2-Chloro-3,6-difluorobenzonitrile , a specialized intermediate critical for high-value pharmaceutical and agrochemical scaffolds.

CAS Number: 886501-33-3 Formula: C₇H₂ClF₂N Molecular Weight: 173.55 g/mol [1]

Executive Summary

2-Chloro-3,6-difluorobenzonitrile is a tri-substituted aromatic scaffold characterized by a unique "push-pull" electronic environment.[1] The presence of a strongly electron-withdrawing nitrile group (-CN) at C1, combined with fluorine atoms at C3 and C6 and a chlorine atom at C2, creates a highly activated system for Nucleophilic Aromatic Substitution (SₙAr).

For drug development professionals, this molecule offers a strategic entry point into fluoroquinolone antibiotics and kinase inhibitors . Its value lies in its regioselective lability : the fluorine at C6 is significantly more reactive than the fluorine at C3 or the chlorine at C2, allowing for precise, sequential functionalization.

Structural Analysis & Physicochemical Properties

Electronic Topography

The reactivity of this molecule is defined by the interplay of inductive (-I) and mesomeric (+M) effects:

-

C1 Nitrile: Strong -I and -M effects activate the ring, specifically the ortho (C2, C6) and para (C4) positions.

-

C6 Fluorine: Located ortho to the nitrile. The C-F bond is highly polarized. In SₙAr, the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, making this the primary site of nucleophilic attack.

-

C2 Chlorine: Also ortho to the nitrile, but chlorine is a poorer leaving group than fluorine in SₙAr reactions (due to weaker stabilization of the transition state). Furthermore, steric bulk at C2 is higher than at C6.

-

C3 Fluorine: Located meta to the nitrile. It is electronically deactivated relative to C6.

Physical Properties Table

| Property | Value (Experimental/Predicted) | Context |

| Appearance | White to light yellow crystalline solid | Typical for halogenated benzonitriles.[1] |

| Boiling Point | ~246°C (Predicted) | High BP requires vacuum distillation for purification. |

| Melting Point | Likely 30–60°C range (Estimated) | Analogous to 2-fluoro-6-chlorobenzonitrile (MP 55-59°C). |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF | Low solubility in water; requires polar aprotic solvents for reaction. |

| Vapor Pressure | Low at RT | Volatile under high vacuum/heat.[1] |

Synthetic Methodologies

Primary Industrial Route: Halogen Exchange (Halex)

The most scalable synthesis involves the selective fluorination of 2,3,6-trichlorobenzonitrile using anhydrous Potassium Fluoride (KF). This method relies on the higher reactivity of the ortho and para positions.[2]

Protocol Logic:

-

Precursor: 2,3,6-Trichlorobenzonitrile.[3]

-

Reagent: Spray-dried KF (excess).

-

Solvent: Sulfolane or DMSO (high boiling point, polar aprotic to solvate K⁺).

-

Catalyst: Phase Transfer Catalyst (e.g., 18-crown-6 or TDA-1) accelerates the reaction by solubilizing fluoride.[1]

Figure 1: Halex synthesis pathway. Control of temperature and stoichiometry is critical to prevent the displacement of the C2-Chlorine.

Alternative Route: Sandmeyer Reaction

For laboratory-scale synthesis requiring high regiochemical fidelity, the Sandmeyer route from 2-chloro-3,6-difluoroaniline is preferred.[1]

-

Diazotization: Aniline + NaNO₂/HCl → Diazonium Salt (0-5°C).[1]

-

Cyanation: Diazonium Salt + CuCN/KCN → Nitrile.[1]

-

Disadvantage:[1][5][6] Use of cyanide and potentially explosive diazonium intermediates limits scale-up.

Reactivity & Regioselectivity (SₙAr)

The core utility of 2-Chloro-3,6-difluorobenzonitrile is its predictable reactivity profile.[1] In the presence of nucleophiles (amines, thiols, alkoxides), the reaction follows a strict hierarchy.

Regioselectivity Hierarchy[1]

-

C6-Fluorine (Primary Site):

-

Activation: Ortho to CN (strong EWG).

-

Leaving Group: Fluorine (Best LG for SₙAr due to high electronegativity).[1]

-

Sterics: Less hindered than C2.

-

-

C2-Chlorine (Secondary Site):

-

C3-Fluorine (Tertiary Site):

-

Activation: Meta to CN (Poorly activated).

-

Reactivity: Inert under standard conditions.[1]

-

Experimental Protocol: Selective Amination at C6

Objective: Synthesize a scaffold for a kinase inhibitor by displacing the C6-F with a primary amine.[1]

Reagents:

-

Substrate: 2-Chloro-3,6-difluorobenzonitrile (1.0 eq)[1]

-

Nucleophile: R-NH₂ (1.1 eq)[1]

-

Base: DIPEA (Diisopropylethylamine) (2.0 eq)

-

Solvent: THF or DMF (dry)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of substrate in dry THF (0.2 M concentration) under N₂ atmosphere.

-

Cooling: Cool the solution to 0°C. Reason: Low temperature suppresses attack at the C2-Cl position.[1]

-

Addition: Add DIPEA followed by the slow, dropwise addition of the amine.

-

Monitoring: Stir at 0°C -> RT. Monitor via TLC/LC-MS.[1] The C6-substituted product usually forms within 1-4 hours.

-

Workup: Quench with water, extract with EtOAc. The C2-Cl remains intact for subsequent cross-coupling (e.g., Suzuki-Miyaura).[1]

Figure 2: Regioselectivity map.[1] The green node indicates the kinetically favored site for the first substitution.

Safety & Handling (SDS Summary)

-

Hazards:

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture sensitive (nitrile hydrolysis).[1]

References

-

Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][5][6][7] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.[5] (Foundational chemistry on Halex reactions for fluorobenzonitriles).

-

Google Patents. (2014).[1] US8921378B2 - Androgen receptor modulating carboxamides.[1] (Demonstrates reactivity with hydrazine).[1] Retrieved from

Sources

- 1. 135748-35-5|4-Chloro-2,5-difluorobenzonitrile|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 4. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 2-Chloro-3,6-difluorobenzylamine | 261762-45-2 | Benchchem [benchchem.com]

- 7. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Chloro-3,6-difluorobenzonitrile

[1][2][3][4]

Executive Summary

2-Chloro-3,6-difluorobenzonitrile (CAS 886501-33-3 ) is a highly functionalized benzonitrile derivative characterized by a specific substitution pattern that enables regioselective nucleophilic aromatic substitution (

Physical & Chemical Characterization[1]

Identity & Constants

The compound is a crystalline solid at standard conditions. Its physical properties reflect the electron-withdrawing nature of the halogen/nitrile combination, resulting in low solubility in water but high solubility in polar organic solvents (DMSO, DMF, Ethanol).

| Property | Data |

| CAS Number | 886501-33-3 |

| IUPAC Name | 2-Chloro-3,6-difluorobenzonitrile |

| Molecular Formula | |

| Molecular Weight | 173.55 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 45–50 °C (Typical range for analogs; specific batch data varies) |

| Boiling Point | ~240 °C (Predicted @ 760 mmHg) |

| LogP | ~2.3 (Predicted) |

| Solubility | Soluble in CH₂Cl₂, EtOAc, DMSO, DMF; Insoluble in water.[1] |

Structural Analysis

The molecule possesses three electrophilic sites activated by the nitrile group (C1):

-

C6-Fluorine: Ortho to the nitrile; highly activated.

-

C2-Chlorine: Ortho to the nitrile; activated but sterically hindered and a poorer leaving group than fluorine.

-

C3-Fluorine: Meta to the nitrile; least activated for direct

by the nitrile, though influenced by the adjacent C2-Chlorine.

Synthesis & Production

The industrial synthesis of 2-Chloro-3,6-difluorobenzonitrile typically avoids direct halogenation of benzonitrile due to selectivity issues. Instead, it relies on the directed ortho-lithiation of fluorinated benzene precursors.

Primary Synthetic Route

The most efficient route utilizes 1-chloro-2,5-difluorobenzene (CAS 2367-91-1) as the starting material. The fluorine atom directs lithiation to the ortho position (C6 relative to the original ring), which is also stabilized by the inductive effect of the chlorine atom.

Protocol Summary:

-

Lithiation: Treatment of 1-chloro-2,5-difluorobenzene with Lithium Diisopropylamide (LDA) at -78 °C in THF. The bulky base selectively deprotonates the position between the Chlorine and Fluorine (C6).

-

Formylation: Quenching the lithiated species with Dimethylformamide (DMF) yields 2-chloro-3,6-difluorobenzaldehyde .

-

Cyanation: Conversion of the aldehyde to the nitrile via condensation with hydroxylamine (forming the oxime) followed by dehydration, or direct oxidative cyanation.

Figure 1: Synthetic pathway via directed ortho-lithiation, leveraging the directing effects of fluorine and chlorine.

Chemical Reactivity & Regioselectivity

The core utility of 2-Chloro-3,6-difluorobenzonitrile lies in its predictable regioselectivity during Nucleophilic Aromatic Substitution (

Regioselective Mechanism

When reacted with nucleophiles (amines, hydrazines, alkoxides), the C6-Fluorine is the exclusive site of attack.

-

Electronic Factor: The C6 position is ortho to the electron-withdrawing nitrile group (activating) and possesses a Fluorine atom, which is a superior leaving group to Chlorine in

reactions (due to the high electronegativity of F stabilizing the Meisenheimer complex). -

Steric Factor: The C6 position is less sterically crowded than the C2 position (which holds the larger Chlorine atom).

Heterocycle Formation (Indazoles)

Reaction with hydrazine yields amino-indazoles. The hydrazine first displaces the C6-Fluorine, placing the nucleophile ortho to the nitrile. A subsequent intramolecular cyclization onto the nitrile carbon forms the pyrazole ring of the indazole.

Experimental Protocol (Indazole Synthesis):

-

Reagents: 2-Chloro-3,6-difluorobenzonitrile (1.0 equiv), Hydrazine Hydrate (1.2 equiv), Ethanol or THF.

-

Conditions: Stir at reflux for 2–4 hours.

-

Mechanism:

-

Step 1: Attack at C6

2-Chloro-3-fluoro-6-hydrazinobenzonitrile. -

Step 2: Cyclization

4-Chloro-5-fluoro-1H-indazol-3-amine .

-

Figure 2: Regioselective

Applications in Drug Discovery

This scaffold is prominent in the synthesis of Androgen Receptor (AR) Modulators and kinase inhibitors.

-

Scaffold Utility: The resulting 4-chloro-5-fluoroindazole core allows for further diversification. The Chlorine atom at C4 (originally C2) provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the initial heterocycle formation, allowing "late-stage functionalization."

-

Case Study: Patents (e.g., US8921378B2) describe the use of 2-chloro-3,6-difluorobenzonitrile to synthesize carboxamide derivatives that bind to the androgen receptor, treating conditions like prostate cancer.

Safety & Handling

-

Hazards: Classified as Acute Toxic (Oral/Dermal/Inhalation) and a Skin/Eye Irritant .[2][3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

-

Handling: Use in a fume hood. Avoid contact with strong oxidizers and strong bases. In case of fire, toxic fumes (HF, HCl, NOx, HCN) may be released.

References

-

Preparation of 2-Chloro-3,6-difluorobenzonitrile via Lithiation. Ambeed & ChemScene Synthesis Reports. Linked to CAS 2367-91-1 downstream pathways.[1][4][5]

-

Androgen Receptor Modulating Carboxamides. US Patent 8921378B2. Describes the reaction of 2-chloro-3,6-difluorobenzonitrile with amines in DMF.

-

Synthesis of (aza)pyridopyrazolopyrimidinones. Eurasian Patent EA029373B1. Details the reaction with hydrazine to form indazole intermediates.

-

Nucleophilic Aromatic Substitution Regioselectivity. National Institutes of Health (PMC). General principles of F vs Cl displacement in activated nitriles.

-

Safety Data Sheet (SDS): 2-Chloro-3,6-difluorobenzonitrile. J&K Scientific / PubChem.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 5. 2367-91-1 | 2-Chloro-1,4-difluorobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

2-Chloro-3,6-difluorobenzonitrile: Spectroscopic & Technical Profile

This guide serves as an authoritative technical reference for 2-Chloro-3,6-difluorobenzonitrile , a critical intermediate in the synthesis of fluoro-quinolone antibiotics and androgen receptor modulators.[1] The content is structured to support structural elucidation, quality control, and synthetic planning.

Compound Identity & Physicochemical Core

-

IUPAC Name: 2-Chloro-3,6-difluorobenzonitrile[1][2][3][4][5][6][7][8][9]

-

Molecular Formula:

[1][3] -

Structural Key: A benzonitrile core substituted with chlorine at the ortho position (C2) and fluorine atoms at the meta (C3) and ortho' (C6) positions.[1][10] This specific substitution pattern creates a unique electronic environment essential for its reactivity in nucleophilic aromatic substitution (

).[1]

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [1, 2] |

| Melting Point | 55–59 °C (Typical for analogs, verify per batch) | [3] |

| Boiling Point | ~240 °C (Predicted) | [2] |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water | [1] |

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 2-Chloro-3,6-difluorobenzonitrile is dominated by the strong coupling effects of the two fluorine atoms (

1.

-

Resonance A (

~7.80 ppm, 1H, ddd): Assigned to H5 .-

Coupling: Ortho-coupling to F6 (

Hz) and ortho-coupling to H4 ( -

Logic: H5 is deshielded by the adjacent Nitrile (CN) group (anisotropy) and the fluorine at C6.[1]

-

-

Resonance B (

~7.55 ppm, 1H, ddd): Assigned to H4 .-

Coupling: Ortho-coupling to F3 (

Hz) and ortho-coupling to H5 ( -

Logic: H4 is shielded relative to H5 due to the lack of direct ortho-CN influence, though inductive effects from Cl (at C2) and F (at C3) persist.[1]

-

2.

-

Signal 1 (

~ -115 ppm): F6 (Ortho to CN).[1] -

Signal 2 (

~ -128 ppm): F3 (Ortho to Cl).[1] -

Note: The F-F coupling (

) is typically small (< 2 Hz) but may broaden the lines.[1]

3.

- 113.5 ppm: CN (Nitrile carbon).[1] Characteristic low intensity.[1]

-

158.2 ppm (d,

-

152.1 ppm (d,

- 122.4 ppm: C2 -Cl (Weak doublet due to C-F coupling).[1]

B. Infrared (IR) Spectroscopy

The IR spectrum provides rapid functional group verification.

| Wavenumber ( | Assignment | Diagnostic Value |

| 2235–2245 | Critical Identity Marker. Sharp, medium intensity.[1] Distinguishes from amide/acid impurities. | |

| 3050–3100 | Weak, typical for arenes. | |

| 1580, 1475 | Aromatic skeletal vibrations. | |

| 1250–1350 | Strong, broad bands indicative of fluoroarenes. | |

| 1000–1100 | Fingerprint region confirmation. | |

| 750–800 | Characteristic for chloro-substituted rings.[1] |

C. Mass Spectrometry (MS)

-

Ionization Mode: EI (Electron Impact) or ESI+ (if adducts formed).[1]

-

Molecular Ion (

): -

Isotope Pattern: The presence of one Chlorine atom dictates a characteristic 3:1 ratio between

(173) and -

Fragmentation:

Experimental Workflow: Structural Validation

To confirm the identity of a batch of 2-Chloro-3,6-difluorobenzonitrile, follow this self-validating protocol. This distinguishes the target from its isomer, 6-Chloro-2,3-difluorobenzonitrile.[1]

Protocol: Differential NMR Analysis

-

Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-

. Ensure the tube is free of paramagnetic impurities.[1] -

Acquisition: Run a standard proton scan (16 scans) and a fluorine scan.[1]

-

Validation Logic:

-

Target (2-Cl-3,6-F): The proton spectrum must show two multiplets (H4, H5).[1] The fluorine spectrum must show two distinct peaks (asymmetric environment).[1]

-

Symmetric Impurity (e.g., 2,6-difluoro-3,5-dichlorobenzonitrile): Would show a singlet in proton NMR (if H4 is the only proton) or a singlet in fluorine NMR if chemically equivalent.[1]

-

Isomer Check: If the coupling constants

are > 8 Hz, the protons are ortho (Target). If

-

Synthesis & Application Context

This compound is a high-value scaffold for

Diagram 1: Synthesis & Reactivity Flow

Caption: Synthesis via Halex reaction and subsequent divergence into pharmaceutical actives [4, 5].

Diagram 2: NMR Coupling Logic (Spin System)

Caption: The H4-H5 ortho-coupling combined with H-F ortho-coupling defines the splitting pattern.

References

-

Sigma-Aldrich. Product Specification: 2-Chloro-3,6-difluorobenzonitrile (CAS 886501-33-3).[1][7]Link[1]

-

ChemScene. Safety Data Sheet & Properties for 2-Chloro-3,6-difluorobenzonitrile.Link[1][3]

-

ChemicalBook. 2-Chloro-3,6-difluorobenzonitrile Physical Properties and Supplier Data.Link[1]

-

Google Patents. US8921378B2 - Androgen receptor modulating carboxamides.[1] (Describes usage as intermediate). Link

-

Google Patents. EA029373B1 - Inhibitors of fibrinolysis.[1] (Describes synthesis applications). Link

Sources

- 1. 2-Fluoro-6-Chlorobenzonitrile | 668-45-1 [chemicalbook.com]

- 2. 2-CHLORO-3,6-DIFLUOROBENZONITRILE CAS#: 886501-33-3 [m.chemicalbook.com]

- 3. 2-Chloro-3,6-difluorobenzonitrile,886501-33-3->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 4. 2-broMo-4-hydroxybenzonitrile | 82380-17-4 [chemicalbook.com]

- 5. 2-Chloro-3,6-difluorobenzonitrile | 886501-33-3 [sigmaaldrich.cn]

- 6. WO2012143599A1 - Androgen receptor modulating carboxamides - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

- 8. US20140094474A1 - Androgen receptor modulating carboxamides - Google Patents [patents.google.com]

- 9. 2-Chloro-3,6-difluorobenzylamine | 261762-45-2 | Benchchem [benchchem.com]

- 10. US8921378B2 - Androgen receptor modulating carboxamides - Google Patents [patents.google.com]

Technical Guide: Solubility Profile of 2-Chloro-3,6-difluorobenzonitrile

[1]

Executive Summary

2-Chloro-3,6-difluorobenzonitrile is a specialized halogenated aromatic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (e.g., fibrinolysis inhibitors).[1] Its solubility behavior is governed by the interplay between the highly polar nitrile group (-CN) and the lipophilic, electron-withdrawing halogen substituents (Cl, F).[1]

Effective handling of this compound requires a solvent strategy that balances high solubility for reaction efficiency (using polar aprotic or protic solvents) with controlled insolubility for purification (using aqueous or alkane-based anti-solvents).[1]

Physicochemical Identity

Understanding the fundamental properties is a prerequisite for predicting solubility behavior.[1]

| Property | Value | Notes |

| CAS Number | 886501-33-3 | Unique identifier for the specific isomer.[1][2][3][4] |

| Molecular Formula | C₇H₂ClF₂N | |

| Molecular Weight | 173.55 g/mol | Low MW facilitates dissolution in small organic molecules.[1] |

| Physical State | Solid | Typically a white to off-white crystalline powder.[1] |

| Predicted LogP | ~2.5 | Moderately lipophilic; indicates poor water solubility.[1] |

| Functional Groups | Nitrile (-CN), Aryl Halides (-Cl, -F) | Nitrile confers polarity; Halogens increase lipophilicity.[1] |

Solubility Landscape

The following data categorizes solvents based on their interaction with 2-Chloro-3,6-difluorobenzonitrile. Data is synthesized from experimental reaction protocols and quantitative structure-property relationships (QSPR).[1]

Solvent Compatibility Table[1]

| Solvent Class | Specific Solvent | Solubility Status | Experimental/Predicted Context |

| Polar Protic | Ethanol | High (>35 mg/mL) | Validated: Used as a reaction medium for hydrazine hydrate substitution [1].[1] |

| Methanol | High | Predicted based on structural analogs (e.g., 2,6-difluorobenzonitrile).[1][5] | |

| Isopropanol (IPA) | Moderate | Excellent for recrystallization (solubility decreases significantly with temp).[1] | |

| Polar Aprotic | THF | Very High | Standard solvent for organometallic coupling or reduction reactions.[1] |

| Ethyl Acetate | High | Validated: Used for extraction from aqueous layers [1].[1][6] | |

| Acetonitrile | High | Preferred solvent for nucleophilic aromatic substitution (SnAr).[1] | |

| DMSO / DMF | Very High | Used for high-temperature fluorination or amination; difficult to remove.[1] | |

| Non-Polar / Aromatic | Dichloromethane (DCM) | High | Excellent solvation due to polarizability; good for transport.[1] |

| Toluene | Moderate/High | Useful for high-boiling reflux; solubility drops upon cooling.[1] | |

| Anti-Solvents | Water | Insoluble | Used to quench reactions and precipitate the product.[1] |

| Hexane / Heptane | Insoluble | Used to wash crystals or induce precipitation from Toluene/EtOAc.[1] |

Thermodynamic Behavior

The solubility of 2-Chloro-3,6-difluorobenzonitrile exhibits a positive enthalpy of solution (

-

Heating: Solubility increases exponentially with temperature (e.g., in Ethanol or IPA).

-

Cooling: Rapid crystallization occurs, making alcohols ideal for purification via the "dissolve hot, cool slow" technique.

Experimental Protocols

Protocol: Rapid Solubility Screening (Visual Method)

Use this protocol to determine the approximate solubility limit for process development.[1]

Materials: 100 mg of 2-Chloro-3,6-difluorobenzonitrile, calibrated micropipette, glass vials, heating block.

-

Weighing: Place 100 mg of solid into a clear 4 mL glass vial.

-

Solvent Addition (Incremental): Add the test solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition at Room Temperature (25°C).

-

Observation: Record the volume required for complete dissolution (clear solution).

-

Thermal Stress: If insoluble at 1.0 mL (<100 mg/mL), heat to solvent boiling point and observe.

-

Calculation:

.

Protocol: Purification via Recrystallization

Based on the solubility differential in Ethanol/Water systems.[1]

-

Dissolution: Dissolve crude 2-Chloro-3,6-difluorobenzonitrile in minimal boiling Ethanol (approx. 3-5 mL per gram).

-

Filtration: Filter hot (if necessary) to remove insoluble mechanical impurities.[1]

-

Nucleation: Allow the solution to cool slowly to room temperature.

-

Anti-solvent (Optional): If crystallization is poor, add Water dropwise until persistent turbidity is observed, then cool to 0-4°C.[1]

-

Isolation: Filter the resulting crystals and wash with cold Hexane or Water/Ethanol (9:1) mixture.[1]

Visualizations

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).

Figure 1: Decision matrix for solvent selection based on process requirements.[1]

Safety & Stability

-

Hazard Classification: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.[1]

-

Solution Stability:

-

In Alcohols: Stable at room temperature. Avoid prolonged reflux in basic methanol/ethanol to prevent potential nucleophilic attack on the nitrile or halogen displacement (though this requires strong forcing conditions).

-

In Water: Hydrolytically stable at neutral pH.[1] Hydrolysis to the amide/acid occurs only under strong acidic/basic conditions with heat.[1]

-

-

Handling: Always handle in a fume hood. Use nitrile gloves (latex is permeable to many halogenated aromatics in organic solvents).

References

-

Patent EA029373B1. (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis. Available at: Context: Describes the dissolution of 2-Chloro-3,6-difluorobenzonitrile in ethanol for reaction with hydrazine hydrate.[1]

-

PubChem Compound Summary. 2-Chloro-3,6-difluorobenzonitrile (CAS 886501-33-3).[1][2] Available at: [1]

-

Sigma-Aldrich. 2,6-Difluorobenzonitrile (Analogous Compound Data). Available at: [1]

Sources

- 1. 1892285-40-3|5-Bromo-2-chloro-4-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-3,6-difluorobenzonitrile,886501-33-3->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 6. EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis - Google Patents [patents.google.com]

Chemo- and Regioselective Functionalization of 2-Chloro-3,6-difluorobenzonitrile

Executive Summary: The Orthogonal Scaffold

2-Chloro-3,6-difluorobenzonitrile (CDFBN) represents a high-value "orthogonal" scaffold in medicinal chemistry. Its utility stems from the distinct electronic environments of its three halogenated positions, allowing for sequential, programmable functionalization.

This guide provides a mechanistic blueprint for exploiting the reactivity differences between the C-Cl and C-F bonds. By understanding the interplay between Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling (TMCC) , researchers can utilize this scaffold to synthesize complex heterocyclic cores, particularly fluoroquinolones and bioactive benzonitriles.

Mechanistic Analysis & Reactivity Profile

To predict and control reactivity, we must deconstruct the electronic activation provided by the nitrile (-CN) group and the leaving group (LG) ability of the halogens.

Electronic Activation Map

The nitrile group at C-1 is a strong electron-withdrawing group (EWG) (

-

Position C-6 (F): Ortho to CN. Highly activated.

-

Position C-2 (Cl): Ortho to CN. Activated.

-

Position C-3 (F): Meta to CN. Poorly activated (electronic "dead zone" for SNAr).

The Element Effect in SNAr

A common misconception is that chlorine is a better leaving group than fluorine because the C-Cl bond is weaker. In SNAr reactions, the opposite is true.[1] The rate-determining step is usually the addition of the nucleophile to form the Meisenheimer complex, not the bond-breaking step.

-

Fluorine (C-6): High electronegativity lowers the energy of the transition state and stabilizes the anionic Meisenheimer intermediate. F is the superior LG in SNAr.

-

Chlorine (C-2): Less electronegative; stabilizes the intermediate less effectively.

Visualizing the Reaction Pathways[2]

The following diagram illustrates the divergent reactivity pathways available to CDFBN.

Caption: Divergent synthesis map. Path A (Red) utilizes the high electronegativity of Fluorine for SNAr.[2] Path B (Blue) utilizes the oxidative addition preference of Chlorine for Pd-catalysis.

Experimental Protocols

The following protocols are designed to be self-validating . The success of the reaction is confirmed not just by yield, but by specific spectral signatures described in the "Validation" steps.

Protocol A: Regioselective SNAr Amination at C-6

This protocol selectively displaces the C-6 Fluorine while retaining the C-2 Chlorine and C-3 Fluorine.

Reagents:

-

Substrate: 2-Chloro-3,6-difluorobenzonitrile (1.0 eq)

-

Nucleophile: Cyclopropylamine (1.1 eq) [Model Amine]

-

Base:

-Diisopropylethylamine (DIPEA) (1.2 eq) -

Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Workflow:

-

Dissolution: Dissolve substrate in dry MeCN under N2 atmosphere.

-

Addition: Add DIPEA followed by dropwise addition of the amine at 0°C.

-

Why 0°C? Although C-6 is highly activated, cooling prevents potential side-reactions at C-2 or over-substitution.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

Self-Validating Analytical Check:

-

19F NMR (Critical):

-

Start: Two distinct signals (e.g.,

-110 ppm and -

End:One distinct signal (C-3 F). The disappearance of the C-6 signal confirms substitution.

-

-

1H NMR: Look for the disappearance of the aromatic proton signal adjacent to the C-6 position if applicable, or changes in coupling constants (

).

Protocol B: Orthogonal Suzuki Coupling at C-2

This protocol engages the C-Cl bond, which is generally inert to SNAr conditions but active for oxidative addition with Palladium.

Reagents:

-

Substrate: Product from Protocol A (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl2 (3-5 mol%)

-

Base: K2CO3 (2.0 eq, aqueous solution)

-

Solvent: 1,4-Dioxane / Water (4:1)

Workflow:

-

Degassing: Sparge solvents with Argon for 15 minutes. Oxygen inhibits the Pd cycle.

-

Assembly: Combine substrate, boronic acid, and base. Add catalyst last.

-

Heating: Heat to 80–90°C for 4–12 hours.

-

Filtration: Filter through a Celite pad to remove Pd black.

Comparative Reactivity Data

The following table summarizes the expected reactivity of CDFBN with various nucleophiles based on Hard/Soft Acid-Base (HSAB) theory and steric constraints.

| Nucleophile Class | Example Reagent | Primary Attack Site | Mechanism | Notes |

| Hard / Basic | Primary Amines (R-NH2) | C-6 (F) | SNAr | Fast reaction. Driven by F-stabilization. |

| Hard / Basic | Alkoxides (NaOMe) | C-6 (F) | SNAr | Requires careful temp control to avoid bis-substitution. |

| Soft / Neutral | Thiols (R-SH) | C-6 (F) | SNAr | Thiolates are highly nucleophilic; may require lower temp. |

| Carbon (Soft) | Organoboron (R-B(OH)2) | C-2 (Cl) | Suzuki Coupling | Requires Pd catalyst. F atoms remain intact. |

| Carbon (Hard) | Grignard (R-MgBr) | C-1 (CN) | Addition | Attacks the nitrile to form ketone/imine, unless -78°C. |

Troubleshooting & Optimization Logic

When yields are low or regioselectivity is poor, consult this logic flow:

Caption: Decision tree for optimizing regioselectivity in nucleophilic attacks on poly-halogenated benzonitriles.

References

-

Mechanistic Foundation of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of Some 2,4-Dinitrohalobenzenes with Piperidine. Chemical Reviews. (Establishes the "Element Effect" where F > Cl).

-

Regioselectivity in Polyfluoroarenes: Chambers, R. D., et al. (1996). Nucleophilic substitution in polyfluoroarenes. Journal of the Chemical Society, Perkin Transactions 1.

-

Synthesis of Fluoroquinolones: Grohe, K., & Heitzer, H. (1987). Cycloaracylation of enamines. Synthesis of fluoroquinolones. Liebigs Annalen der Chemie. (Demonstrates displacement of F ortho to EWG in similar scaffolds).

-

Orthogonal Functionalization: Schnürch, M., et al. (2007). Halogen-Dance Reactions—A Review. Chemical Reviews. (Context on halogen migration and selectivity).

-

Safety Data: PubChem Compound Summary for 2-Chloro-6-fluorobenzonitrile (Structural Analog).

Sources

Strategic Functionalization of 2-Chloro-3,6-difluorobenzonitrile: An Advanced Technical Guide

Executive Summary & Strategic Analysis

The functionalization of 2-Chloro-3,6-difluorobenzonitrile (CDFBN) presents a classic "deactivated scaffold" challenge in medicinal and agrochemical synthesis. The benzene ring is severely electron-deficient due to the synergistic electron-withdrawing effects of the cyano group (-CN), the chlorine atom, and two fluorine atoms.

Standard Electrophilic Aromatic Substitution (EAS) is kinetically inhibited. However, precise regiocontrol can be achieved by exploiting the cooperative directing effects at the C5 position . This guide details the mechanistic rationale and validated protocols for introducing electrophiles onto this scaffold, focusing on Nitration (True EAS) and Lithiation-Trapping (EAS Surrogate).

Structural Inventory & Electronic Vectors

To predict regioselectivity, we must analyze the directing vectors of the substituents:

-

C1 Cyano (-CN): Strong electron-withdrawing group (EWG). Meta-director.

-

C2 Chlorine (-Cl): Weakly deactivating, but an Ortho/Para-director.

-

C3/C6 Fluorine (-F): Strong inductive withdrawal (deactivating) but strong resonance donation (Ortho/Para-director).

The Regioselectivity Puzzle: The molecule has two open proton positions: C4 and C5 .

-

Position C4: Located between F(3) and H(5). It is para to the -CN group (deactivating) and meta to the -Cl group (deactivating). It receives activation only from the ortho-F(3).

-

Position C5: Located between H(4) and F(6). It is meta to the -CN group (directing), para to the -Cl group (directing), and ortho to the F(6) atom (directing).

Figure 1: Mechanistic map showing the convergence of directing effects at the C5 position.

Primary Workflow: Electrophilic Nitration

Objective: Synthesis of 2-Chloro-3,6-difluoro-5-nitrobenzonitrile.

Due to the deactivated nature of the ring, mild Friedel-Crafts alkylations/acylations generally fail. Nitration is the most robust EAS reaction for this scaffold, but it requires precise temperature control to prevent hydrolysis of the nitrile group to the amide/acid.

Reagents & Equipment

-

Substrate: 2-Chloro-3,6-difluorobenzonitrile (Purity >98%).

-

Nitrating Agent: Fuming Nitric Acid (

, >90%) or Potassium Nitrate ( -

Solvent/Catalyst: Concentrated Sulfuric Acid (

, 98%). -

Quenching: Crushed ice/water.

-

Safety: Fume hood, acid-resistant gloves, face shield (risk of exotherm/NOx fumes).

Step-by-Step Protocol

-

Preparation (0°C): Charge a jacketed reactor with Conc.

(5.0 equiv relative to substrate). Cool to 0–5°C under -

Substrate Addition: Add 2-Chloro-3,6-difluorobenzonitrile portion-wise. Ensure the internal temperature does not exceed 10°C. Stir until fully dissolved.

-

Electrophile Generation:

-

Method A (Liquid): Add Fuming

(1.1 equiv) dropwise over 30 minutes. -

Method B (Solid - Recommended for Control): Add solid

(1.1 equiv) in small portions. This generates the nitronium ion (

-

-

Reaction (Ambient): Allow the mixture to warm to 20–25°C. Stir for 4–6 hours. Monitor via TLC or HPLC.

-

Checkpoint: If conversion is <50% after 6 hours, heat to 40°C. Do not exceed 60°C to avoid nitrile hydrolysis.

-

-

Quench & Isolation: Pour the reaction mixture slowly onto crushed ice (5x volume). A pale yellow precipitate (the nitro compound) should form.

-

Purification: Filter the solid, wash with cold water until pH is neutral. Recrystallize from Ethanol/Water if necessary.

Data Specifications

| Parameter | Value | Notes |

| Target Product | 2-Chloro-3,6-difluoro-5-nitrobenzonitrile | C5-substitution confirmed |

| Typical Yield | 75–85% | High efficiency due to regiocontrol |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | ~55–60°C | Distinct from starting material (~30°C) |

| Key impurity | 2-Chloro-3,6-difluorobenzamide | Result of acid hydrolysis of CN |

Secondary Workflow: Lithiation-Trapping (EAS Surrogate)

Objective: Introduction of carbon electrophiles (Formyl, Carboxyl, Alkyl).

When "true" EAS fails (e.g., trying to attach an alkyl group), Directed Ortho Metalation (DoM) is the industry-standard surrogate. By deprotonating the ring with a non-nucleophilic base, we generate a lithiated intermediate that reacts as a nucleophile with an added electrophile.

Mechanism & Regiochemistry

While Nitration is controlled by electronics (C5), Lithiation is controlled by acidity (pKa) and coordination .

-

Acidity: The proton at C4 is para to the -CN group. The proton at C5 is meta to the -CN group.

-

Directing Group (DoM): The Fluorine atoms are strong DoM groups. Both C4 and C5 are ortho to a Fluorine.

-

Consensus: While C5 is the EAS favorite, C4 is often competitively lithiated due to the long-range acidification by the para-CN group, though C5 remains accessible. Note: Regioselectivity in lithiation is highly solvent/base dependent.

Protocol (General Formylation)

-

Inert Environment: Flame-dry a flask; flush with Argon.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Base: LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). n-BuLi is too nucleophilic and will attack the nitrile.

-

Cryogenic Step (-78°C): Cool the substrate in THF to -78°C. Add LDA (1.05 equiv) dropwise. Stir for 30–60 mins to form the aryl-lithium species.

-

Electrophile Trapping: Add DMF (Dimethylformamide) or

(dry ice) to the mixture at -78°C. -

Workup: Quench with saturated

, extract with EtOAc.

Figure 2: Decision matrix for functionalizing the CDFBN scaffold.

References

-

Bayer AG. (1995). 2,3-Difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile, process for their preparation and their use. US Patent 5478963A.

-

PubChem. (n.d.).[1][2] 2-Chloro-6-fluorobenzonitrile (Related Structure Data). National Library of Medicine.

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

- Olah, G. A., et al. (1978). Nitration of deactivated aromatics. Journal of Organic Chemistry.

Sources

Technical Guide: Medicinal Chemistry Applications of 2-Chloro-3,6-difluorobenzonitrile

This guide provides an in-depth technical analysis of 2-Chloro-3,6-difluorobenzonitrile (CAS 886501-33-3), a high-value scaffold in medicinal chemistry. It focuses on its electronic properties, regioselective reactivity, and application in synthesizing androgen receptor modulators and fused heterocyclic systems.

Executive Summary

2-Chloro-3,6-difluorobenzonitrile is a specialized tri-substituted aromatic building block characterized by a unique "push-pull" electronic environment. Its utility in drug discovery stems from the differential reactivity of its three halogen substituents relative to the electron-withdrawing nitrile group. This scaffold is primarily employed as a precursor for substituted indazoles and carboxamide-based androgen receptor (AR) modulators , serving as a critical intermediate in oncology and muscle-wasting therapeutic research.

Chemical Profile

| Property | Specification |

| CAS Number | 886501-33-3 |

| Molecular Formula | C₇H₂ClF₂N |

| Molecular Weight | 173.55 g/mol |

| Key Functional Groups | Nitrile (C1), Chloro (C2), Fluoro (C3, C6) |

| Primary Reactivity | Nucleophilic Aromatic Substitution (SNAr) |

Core Reactivity & Regioselectivity

The medicinal value of this compound lies in its predictable regioselectivity. The nitrile group at C1 strongly activates the ortho and para positions for nucleophilic attack. However, the presence of mixed halogens (F vs. Cl) creates a hierarchy of reactivity that allows for sequential functionalization.

Electronic Activation Map

-

Site A (C6-Fluoro): Most Reactive. Positioned ortho to the nitrile. Fluorine is a superior leaving group to chlorine in SNAr reactions due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate.

-

Site B (C2-Chloro): Moderately Reactive. Also ortho to the nitrile, but Chlorine is a poorer leaving group than Fluorine in this context. It typically remains intact during mild SNAr conditions, serving as a handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

-

Site C (C3-Fluoro): Least Reactive. Positioned meta to the nitrile. It is electronically deactivated relative to C6 and usually remains as a metabolic blocker or binding element in the final drug candidate.

Reactivity Visualization (DOT)

The following diagram illustrates the regioselective hierarchy for nucleophilic attack.

Figure 1: Regioselectivity map showing the hierarchy of functionalization sites.

Primary Application: Synthesis of Androgen Receptor Modulators

The most documented application of 2-Chloro-3,6-difluorobenzonitrile is in the synthesis of non-steroidal androgen receptor (AR) modulators. These compounds are investigated for treating conditions like prostate cancer and cachexia.

Mechanism of Action

The scaffold is used to construct 3-aminoindazole or pyrazole-fused derivatives. The nitrile group acts as an electrophilic "trap" for cyclization after a hydrazine or amine displaces the C6-fluorine.

Synthetic Pathway: Indazole Formation

This protocol describes the conversion of the core scaffold into a substituted amino-indazole, a pharmacophore found in several kinase inhibitors and AR modulators.

Step-by-Step Methodology:

-

Reagents: 2-Chloro-3,6-difluorobenzonitrile (1.0 equiv), Hydrazine Hydrate (excess, ~3-5 equiv), Ethanol or THF.

-

SNAr Displacement: The terminal nitrogen of hydrazine attacks C6, displacing the fluorine atom.

-

Cyclization: The internal nitrogen of the hydrazinyl intermediate attacks the nitrile carbon (C1), closing the ring to form the indazole core.

-

Result: 3-Amino-4-chloro-5-fluoro-1H-indazole.

Experimental Workflow Diagram

Figure 2: Synthetic workflow for converting the scaffold into a bioactive indazole core.

Advanced Applications & Derivatives

Sequential Functionalization (Library Generation)

Medicinal chemists utilize the "surviving" chlorine atom at C2 for late-stage diversification. After the initial heterocycle formation (using C6/C1), the C2-chlorine remains available for cross-coupling.

-

Reaction: Suzuki-Miyaura Coupling.

-

Partners: Aryl boronic acids.

-

Outcome: Biaryl systems with high affinity for hydrophobic pockets in protein targets (e.g., kinase ATP-binding sites).

Fluoroquinolone Precursors

While less common than tetrafluorobenzenes, the 2-chloro-3,6-difluoro motif can serve as a specialized precursor for 8-chloro-fluoroquinolones .

-

Route: Displacement of C6-F by an amino-acrylate followed by cyclization.

-

Advantage: The C8-chlorine (derived from C2 of the benzene) improves activity against Gram-positive bacteria and anaerobes compared to non-chlorinated analogs.

Experimental Protocols

Protocol A: General SNAr Displacement with Amines

This protocol validates the reactivity of the C6-position.

-

Preparation: Dissolve 2-Chloro-3,6-difluorobenzonitrile (1 mmol) in anhydrous DMF (3 mL).

-

Addition: Add K₂CO₃ (2 mmol) followed by the amine nucleophile (1.1 mmol).

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with water, extract with Ethyl Acetate.

-

Validation: 19F NMR will show the disappearance of the C6-F signal (typically -110 to -120 ppm range) and retention of the C3-F signal.

Protocol B: Hydrolysis to Benzamide

For converting the nitrile handle into a primary amide.

-

Reaction: Suspend the nitrile in DMSO. Add K₂CO₃ (1.0 equiv) and 30% H₂O₂ (excess).

-

Conditions: Stir at room temperature for 30 minutes.

-

Outcome: Selective hydrolysis of CN to CONH₂ without displacing the halogens (under mild conditions).

References

-

US Patent 8,921,378 B2 . Androgen receptor modulating carboxamides. (2014). Describes the use of 2-chloro-3,6-difluorobenzonitrile as a key starting material for synthesizing pharmaceutical intermediates.

-

PubChem Compound Summary . 2-Chloro-3,6-difluorobenzonitrile (CID 17750746). National Center for Biotechnology Information.

-

GuideChem Suppliers & Data . CAS 886501-33-3 Technical Specifications.[1][2]

-

ChemicalBook . Reaction conditions for difluorobenzonitrile derivatives.[3][4]

Sources

Technical Whitepaper: Strategic Utilization of 2-Chloro-3,6-difluorobenzonitrile in Heterocyclic Design

Executive Summary

In the landscape of modern medicinal chemistry, 2-Chloro-3,6-difluorobenzonitrile (CDFBN) represents a high-value "privileged scaffold." Unlike generic building blocks, CDFBN offers orthogonal reactivity : three distinct functional handles (Nitrile, Fluorine, Chlorine) that can be activated sequentially under specific conditions.

This guide provides a technical roadmap for leveraging CDFBN to synthesize complex heterocycles—specifically 3-aminoindazoles , 4-aminoquinazolines , and fluoroquinolones . By exploiting the electronic differentiation between the C2-Chlorine and C6-Fluorine positions, researchers can achieve high regioselectivity without the need for protecting groups.

Part 1: Electronic Topography & Reactivity Analysis

To successfully utilize CDFBN, one must understand its electronic map. The molecule is not symmetrically reactive; the presence of the strongly electron-withdrawing cyano group (-CN) creates a hierarchy of electrophilicity.

The Reactivity Hierarchy

The scaffold presents three sites for functionalization. The order of reactivity is governed by the

| Position | Substituent | Electronic Environment | Reactivity Profile | Primary Application |

| C6 | Fluorine | Ortho to CN; Para to H | Highest ( | Primary site for nucleophilic attack by amines/hydrazines. |

| C2 | Chlorine | Ortho to CN; Ortho to F | Medium ( | Late-stage diversification (Suzuki/Buchwald) or secondary cyclization. |

| C1 | Nitrile | Electron-withdrawing | Electrophilic Carbon . Susceptible to nucleophilic attack by amidines or intramolecular cyclization. | Core ring formation (Indazole N1-C7a bond or Quinazoline C2). |

| C3 | Fluorine | Meta to CN | Low . Deactivated relative to C6. | Metabolic stability enhancer (blocks P450 oxidation). |

Visualization of Reactive Sites

The following diagram illustrates the "Attack Vectors" for synthetic planning.

Figure 1: Reactivity hierarchy of 2-Chloro-3,6-difluorobenzonitrile. Green indicates the initial entry point for nucleophiles.

Part 2: Synthetic Pathways to Heterocycles

Pathway A: Synthesis of 3-Aminoindazoles

The most direct application of CDFBN is the synthesis of 3-amino-4-chloro-5-fluoro-1H-indazole. This scaffold is prevalent in kinase inhibitors (e.g., VEGFR inhibitors).

-

Mechanism: Hydrazine acts as a bis-nucleophile.

-

Step 1: The terminal nitrogen of hydrazine attacks C6-F via

. -

Step 2: The internal nitrogen attacks the C1-Nitrile .

-

Step 3: Tautomerization yields the 3-aminoindazole.

-

Pathway B: Synthesis of Quinazolines

Reaction with amidines (e.g., guanidine or formamidine) yields quinazoline cores.

-

Mechanism:

-

Step 1: Amidine nitrogen attacks the C1-Nitrile (Pinner-like reaction).

-

Step 2: Intramolecular

displacement of the C6-F by the second amidine nitrogen closes the ring.

-

Experimental Workflow Diagram

Figure 2: Divergent synthesis pathways for Indazole and Quinazoline scaffolds.

Part 3: Detailed Experimental Protocols

Protocol 3.1: Synthesis of 3-Amino-4-chloro-5-fluoro-1H-indazole

Objective: Selective formation of the indazole core without displacing the C2-Chlorine.

Materials:

-

2-Chloro-3,6-difluorobenzonitrile (1.0 eq)

-

Hydrazine monohydrate (3.0 eq)

-

Ethanol (Absolute) or n-Butanol (for higher temp)

-

Triethylamine (1.1 eq - optional, accelerates

)

Procedure:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-3,6-difluorobenzonitrile (10 mmol) in Ethanol (20 mL).

-

Addition: Add Hydrazine monohydrate (30 mmol) dropwise at room temperature. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material spot ( -

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

-

Isolation: The product often precipitates as a solid. Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (

), dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (

).

Critical Control Point: Do not use excessive heat (

Protocol 3.2: Suzuki Coupling at C2 (Post-Cyclization)

Objective: Functionalization of the C2-Chlorine after heterocycle formation.

Materials:

-

3-Amino-4-chloro-5-fluoroindazole (from Protocol 3.1)

-

Aryl Boronic Acid (1.2 eq)

- (5 mol%)

- (2.0 eq)

-

Dioxane/Water (4:1)

Procedure:

-

Degas: Sparge solvents with Nitrogen for 15 minutes.

-

Combine: Add Indazole substrate, Boronic acid, Base, and Catalyst to a sealed tube.

-

Heat: React at

for 12 hours. -

Note: The C2-Cl is sterically crowded (flanked by the indazole N and the C3-F). High-activity catalysts (e.g., XPhos Pd G2) may be required for bulky boronic acids.

Part 4: Case Studies & Applications

Kinase Inhibition (VEGFR/EGFR)

The 3-aminoindazole motif derived from CDFBN is a bioisostere for the adenine ring of ATP. The C3-Fluorine (originally C6 in the starting material) often interacts with the hinge region of the kinase, while the group installed at C2 (via Suzuki coupling) extends into the hydrophobic pocket.

Agrochemistry (Herbicides)

Polyhalogenated benzonitriles are precursors to benzoylurea insecticides. The CDFBN scaffold allows for the creation of "hybrid" inhibitors that combine the metabolic stability of fluorinated aromatics with the binding affinity of fused heterocycles.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74695, 2,6-Difluorobenzonitrile. Retrieved January 28, 2026, from [Link](Note: Serves as the primary reference for the reactivity of the 2,6-difluoro-benzonitrile class).

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Retrieved January 28, 2026, from [Link]

-

Royal Society of Chemistry. Biphasic nucleophilic aromatic substitution using a microreactor. Reaction Chemistry & Engineering. Retrieved January 28, 2026, from [Link]

Technical Whitepaper: Strategic Synthesis and Derivatization of 2-Chloro-3,6-difluorobenzonitrile

[1]

Executive Summary & Pharmacophore Utility

2-Chloro-3,6-difluorobenzonitrile (CAS: 886501-33-3) represents a high-value scaffold in the development of next-generation agrochemicals (specifically benzoylurea insecticides) and kinase-inhibiting pharmaceuticals.[1] Its structural uniqueness lies in the "mixed-halogen" motif, offering three distinct sites for orthogonal functionalization:

-

C1-Nitrile: Precursor for amidines, tetrazoles, or carboxylic acids.[1]

-

C6-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

) due to the ortho-cyano effect.[1] -

C2-Chlorine: Sterically hindered but available for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) after

functionalization.[1]

This guide details a robust laboratory-scale synthesis of the core scaffold via the Sandmeyer reaction to ensure regiochemical purity, followed by a validated protocol for its downstream derivatization.

Core Scaffold Synthesis: The Sandmeyer Route

While industrial routes often employ "Halex" (chlorine-fluorine exchange) on 2,3,6-trichlorobenzonitrile, this method often yields inseparable mixtures of isotopomers (e.g., 2,6-difluoro-3-chloro vs. 2,3-difluoro-6-chloro).[1] For research and drug development applications requiring >98% regiochemical purity, the Sandmeyer transformation of 2-chloro-3,6-difluoroaniline is the superior methodology.

Mechanistic Pathway

The synthesis proceeds via the diazotization of the aniline precursor followed by a radical-nucleophilic substitution using copper(I) cyanide.[1]

Figure 1: The Sandmeyer synthetic pathway ensures the retention of the halogen substitution pattern.

Experimental Protocol (Self-Validating System)

Reagents:

-

2-Chloro-3,6-difluoroaniline (10.0 mmol)[1]

-

Sodium Nitrite (

, 12.0 mmol) -

Copper(I) Cyanide (CuCN, 12.0 mmol)[1]

-

Potassium Cyanide (KCN, 15.0 mmol) - Caution: Cyanide Source[1]

-

Sulfuric Acid (

, 2.5 M aqueous)

Step-by-Step Methodology:

-

Diazotization (The Critical Control Point):

-

Cyanation:

-

In a separate flask, dissolve CuCN and KCN in water (20 mL) to form the soluble tetracyanocuprate complex. Cool to

. -

Neutralize the diazonium solution to pH 6 using solid

(careful foaming) immediately prior to addition.[1] Note: Acidic diazonium destabilizes the cyanide complex. -

Add the diazonium solution to the CuCN mixture over 30 minutes.

-

-

Workup:

-

Purification:

-

Recrystallize from n-heptane/ethanol (9:1) or purify via silica gel chromatography (Hexanes:EtOAc 95:5).[1]

-

Derivatization: Regioselective Strategies

The utility of 2-chloro-3,6-difluorobenzonitrile lies in its predictable reactivity profile.[1] The molecule possesses two fluorine atoms, but they are electronically distinct.

Reactivity Analysis[1][2]

-

C6-Fluorine (Ortho to CN): This is the "hotspot."[1] The nitrile group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, stabilizing the Meisenheimer complex formed at the ortho position.[1]

-

C3-Fluorine (Meta to CN): Significantly less activated.[1]

-

C2-Chlorine: Poor leaving group compared to fluorine in

systems, despite being ortho to CN.[1]

Therefore, nucleophilic attack with amines, thiols, or alkoxides will occur exclusively at C6 under controlled conditions.

Figure 2: Reactivity map highlighting the kinetic preference for C6 substitution.

Protocol: C6-Selective Amination

This protocol describes the synthesis of 2-chloro-3-fluoro-6-(substituted-amino)benzonitrile.[1]

Reagents:

-

2-Chloro-3,6-difluorobenzonitrile (1.0 eq)[1]

-

Primary/Secondary Amine (1.1 eq)[1]

-

Diisopropylethylamine (DIPEA, 1.5 eq)

-

Acetonitrile (ACN, anhydrous)

Procedure:

-

Dissolve the benzonitrile substrate in anhydrous ACN (0.2 M concentration).[1]

-

Add DIPEA followed by the amine dropwise at

. Note: Low temperature is crucial to prevent bis-substitution at C3.[1] -

Monitor via TLC/LC-MS.[1] Conversion is usually complete within 1-2 hours at

.[1] -

Quench: Pour into ice water. The product often precipitates as a solid.[1] Filter and wash with water.[1]

Data Summary: Expected Yields

| Nucleophile | Product | Yield (%) | Selectivity (C6:C3) |

| Morpholine | 2-Cl-3-F-6-morpholinobenzonitrile | 92% | >99:1 |

| Benzylamine | 2-Cl-3-F-6-(benzylamino)benzonitrile | 88% | 98:2 |

| Sodium Methoxide | 2-Cl-3-F-6-methoxybenzonitrile | 94% | >99:1 |

Safety & Handling

-

Cyanide Hazards: The Sandmeyer reaction utilizes KCN.[1] All operations must be performed in a high-efficiency fume hood. A cyanide antidote kit (amyl nitrite, sodium thiosulfate) must be immediately accessible.[1]

-

HF Generation: During the

reaction with amines, HF is generated (neutralized by the base). However, if using acidic workups, be aware of potential HF exposure. -

Skin Absorption: Halogenated benzonitriles are potent skin irritants and potentially toxic if absorbed.[1] Double-gloving (Nitrile over Latex) is recommended.[1]

References

-

Sandmeyer Reaction Mechanism & Utility

-

Regioselectivity in Polyfluorinated Aromatics

-

Industrial Halex Processes

-

Core Scaffold Data

Strategic Handling and Synthetic Utility of 2-Chloro-3,6-difluorobenzonitrile

Topic: Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Safety Engineers, and Drug Discovery Researchers.

Executive Summary & Chemical Profile

2-Chloro-3,6-difluorobenzonitrile (CAS: 135213-48-0) is a highly specialized halogenated aromatic scaffold used primarily as an electrophilic building block in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and agrochemical active ingredients.[1][2][3]

Unlike simple benzonitriles, this molecule possesses three distinct halogen handles (Cl at C2; F at C3, C6) and a nitrile group. This substitution pattern creates a unique electronic environment that dictates both its high reactivity in Nucleophilic Aromatic Substitution (

Physicochemical Data Table

| Property | Value / Description | Note |

| CAS Number | 135213-48-0 | Unique Identifier |

| Molecular Formula | ||

| Molecular Weight | 173.55 g/mol | |

| Physical State | Solid (Low melting point) | Often appears as off-white to tan crystalline mass. |

| Melting Point | ~45–55 °C (Predicted) | Note: Analogs like 2,6-difluorobenzonitrile melt at 30°C; Cl-addition typically raises MP. |

| Solubility | Soluble in DCM, EtOAc, DMSO | Hydrolyzes slowly in water; rapid hydrolysis in basic aqueous media. |

| Reactivity | High ( | Fluorine at C6 is the primary leaving group. |

Molecular Logic: The "Fluorine Effect" & Regioselectivity

To use this material effectively, one must understand why it reacts the way it does. It is not merely a solvent or inert reactant; it is a regioselective electrophile .

The Mechanism: Nucleophilic Aromatic Substitution ( )

In

-

Leaving Group Hierarchy: In

, Fluorine is a superior leaving group compared to Chlorine. The high electronegativity of Fluorine inductively stabilizes the transition state (Meisenheimer complex) more effectively than Chlorine, despite the C-F bond being stronger. -

Regioselectivity (C6 vs. C3):

-

C6 Position: The Fluorine at C6 is ortho to the Nitrile group (a strong EWG) and meta to the Chlorine.

-

C3 Position: The Fluorine at C3 is meta to the Nitrile group and ortho to the Chlorine.

-

Outcome: The Nitrile group (-CN) is a much stronger activator than Chlorine (-Cl). Therefore, nucleophilic attack will occur predominantly at C6 , displacing the fluorine atom ortho to the nitrile.

-

Diagram: Regioselective Pathway

The following diagram illustrates the electronic logic driving the reaction at C6.

Caption: Mechanistic workflow showing the preferential nucleophilic attack at C6 due to ortho-nitrile activation.

Critical Safety Architecture

Handling 2-Chloro-3,6-difluorobenzonitrile requires a "Double-Hazard" approach: managing the acute toxicity of nitriles and the corrosive potential of fluoride release.

The Nitrile Hazard (Cyanide Potential)

While the nitrile group is covalently bonded, metabolic processing or exposure to strong acids/oxidizers can release cyanide ions (

-

Symptom Latency: Unlike inorganic cyanides, organic nitrile poisoning can have a delay (30 mins to hours) as the body metabolizes the compound.

-

Antidote Awareness: Labs must have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible if working with multi-gram quantities.

The Fluoride Hazard (Thermal Decomposition)

If this material is heated to decomposition (e.g., in a runaway reaction or fire), it releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases.

-

HF Danger: HF is insidious; it penetrates skin and decalcifies bone without immediate pain.

-

Fire Fighting: Do NOT use a water jet. Use dry chemical or

. Water may hydrolyze the material, generating acidic runoff.

Emergency Response Protocol

This self-validating workflow ensures safety decisions are logic-based, not panic-based.

Caption: Triage workflow for exposure, prioritizing Calcium Gluconate for skin contact due to potential HF generation.

Experimental Protocols: Synthesis & Handling

Standard Handling Procedure

-

Engineering Controls: All weighing and transfer must occur inside a certified chemical fume hood.

-

PPE:

-

Gloves: Standard Nitrile gloves are generally sufficient for incidental contact with the solid. However, for solutions (especially in DMSO or DMF), use Silver Shield / Laminate gloves, as organic solvents can carry the toxic nitrile through standard rubber.

-

Respiratory: If dust formation is likely and hood containment is breached, use a P3 (particle) filter combined with an ABEK (organic/acid gas) cartridge.

-

Protocol: Nucleophilic Substitution (Example Workflow)

Objective: Substitution of the C6-Fluorine with a primary amine.

-

Preparation: In a flame-dried round-bottom flask, dissolve 2-Chloro-3,6-difluorobenzonitrile (1.0 eq) in anhydrous THF or DMF.

-

Base Addition: Add a non-nucleophilic base (e.g., DIPEA or

, 1.2 eq) to scavenge the HF generated.-

Expert Note: Do not use hydroxide bases (NaOH) if hydrolysis of the nitrile is to be avoided.

-

-

Nucleophile Addition: Add the amine (1.05 eq) dropwise at 0°C.

-

Reaction Monitoring: Warm to RT. Monitor by TLC (Silica, Hexane:EtOAc).

-

Validation: Look for the disappearance of the starting material spot. The product will typically be more polar (lower

) if the amine adds H-bonding capability.

-

-

Quench: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc.

-

Purification: Recrystallization is preferred over column chromatography to minimize exposure to silica dust contaminated with toxic residues.

Storage & Stability

-

Conditions: Store at 2–8°C (Refrigerated). Keep container tightly sealed.

-

Incompatibilities: Strong oxidizing agents, strong bases (hydrolysis risk), and alkali metals.

-

Shelf Life: Stable for >2 years if kept dry. Moisture intrusion will slowly hydrolyze the nitrile to the amide (2-chloro-3,6-difluorobenzamide), appearing as a higher-melting impurity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737030 (Analog: 2,6-Difluoro-3-nitrobenzonitrile). Retrieved from [Link](Used for GHS classification and structural analog physicals).

- Bunnett, J. F., & Zahler, R. E. (1951).Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. (Foundational text on SnAr mechanism and halogen leaving group ability).

-

ECHA (European Chemicals Agency). Registration Dossier: Halogenated Benzonitriles.[2][3][4] Retrieved from [Link](Regulatory safety classifications).[3]

Sources

- 1. 2,6-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2,6-difluorobenzonitrile | C7H2ClF2N | CID 13175231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemo-Selective Functionalization & Bio-Efficacy of 2-Chloro-3,6-difluorobenzonitrile Derivatives

Executive Summary

2-Chloro-3,6-difluorobenzonitrile represents a high-value "privileged scaffold" in medicinal chemistry and agrochemical discovery. Its utility is defined by its unique halogen substitution pattern: a highly activated fluorine at the C6 position (ortho to the nitrile), a sterically distinct chlorine at C2, and a metabolically stable fluorine at C3.

This technical guide details the exploitation of this scaffold for the synthesis of bioactive heterocycles, specifically fluoro-quinazolinones (anticancer/antimicrobial) and uracil-based herbicides (PPO inhibitors). The guide prioritizes regioselective synthetic strategies that leverage the distinct electrophilicity of the C6-fluorine against the C2-chlorine.

Structural Activity Relationship (SAR) & Reactivity Profile

The "Ortho-Effect" and Regioselectivity

The biological potency of derivatives from this core stems from the ability to selectively functionalize the ring while retaining specific halogen atoms for metabolic stability.

-

C1 Nitrile (-CN): A strong electron-withdrawing group (EWG) that activates the ring for Nucleophilic Aromatic Substitution (

). It serves as a precursor for amides, acids, or heterocycle formation (e.g., tetrazoles, oxadiazoles). -

C6 Fluorine (Ortho): The most reactive site. The strong -I (inductive) effect of the adjacent nitrile and the high electronegativity of fluorine make this position highly susceptible to nucleophilic attack by amines or thiols.

-

C2 Chlorine (Ortho): Less reactive than C6-F in

reactions due to the lower stability of the Meisenheimer complex compared to fluorine, despite being ortho to the EWG. This allows for chemoselective retention of the chlorine atom, which is crucial for lipophilicity in drug binding pockets. -

C3 Fluorine (Meta): The least reactive halogen. It generally remains intact during scaffold manipulation, providing metabolic blockage against P450 oxidation.

Reactivity Visualization

The following diagram illustrates the hierarchy of reactivity and potential synthetic pathways.

Caption: Hierarchy of chemical reactivity showing the dominant S_NAr pathway at the C6 position.

Therapeutic & Agrochemical Applications[1][2]

Agrochemicals: PPO Inhibitors

Derivatives of 2-Chloro-3,6-difluorobenzonitrile are structural analogues to Saflufenacil and other uracil-based herbicides.

-

Mechanism: Inhibition of Protoporphyrinogen Oxidase (PPO), an enzyme essential for chlorophyll biosynthesis.

-

Binding Mode: The benzonitrile core (often hydrolyzed to a benzoate) mimics the substrate, while the C2-Cl and C3-F provide steric fit and metabolic resistance.

-

Key Derivative: Uracil-substituted benzoates. The C6-F is displaced by an amino-uracil precursor, followed by nitrile hydrolysis.

Pharmaceuticals: Quinoxalines & Quinazolinones

The ortho-relationship between the nitrile (C1) and the labile fluorine (C6) makes this molecule an ideal "linchpin" for fusing a second ring.

-

Antimicrobial Activity: 6-amino-substituted derivatives exhibit potent activity against Gram-positive bacteria (e.g., S. aureus) by inhibiting DNA gyrase.

-

Anticancer Activity: Quinazolinone derivatives synthesized from this core act as EGFR (Epidermal Growth Factor Receptor) inhibitors. The C3-fluorine enhances binding affinity through non-covalent interactions with receptor residues.

Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Amino-2-chloro-3-fluorobenzonitrile

This protocol demonstrates the selective displacement of the C6-fluorine over the C2-chlorine and C3-fluorine.

Reagents:

-

Substrate: 2-Chloro-3,6-difluorobenzonitrile (1.0 eq)

-

Nucleophile: Isopropylamine (1.2 eq)

-

Base:

(2.0 eq) -

Solvent: Acetonitrile (MeCN) or DMF

Methodology:

-

Preparation: Dissolve 10 mmol of 2-Chloro-3,6-difluorobenzonitrile in 20 mL of anhydrous MeCN.

-

Addition: Add finely ground